2-Decanone

Übersicht

Beschreibung

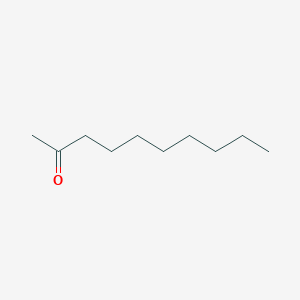

2-Decanone, also known as methyl octyl ketone, is a ketone with the chemical formula C₁₀H₂₀O. It is a colorless to slightly yellow liquid with a fatty, peachy, aldehyde-like aroma. This compound is found naturally in various foods such as meats, dairy products, fruits, vegetables, and grains. It is also present in fish, nuts, honey, ginger, garlic, vanilla, hop oil, mate, brandy, tea, and coffee .

Vorbereitungsmethoden

2-Decanone can be synthesized through several methods:

Oxidation of 2-Decanol: This method involves the oxidation of 2-decanol using permanganic acid and copper sulfate in dichloromethane (DCM).

Heating Vapors of Nonanoic Acid and Acetic Acid: This method involves heating the vapors of nonanoic acid and acetic acid over thorium oxide at 425°C.

Hydrogenation of Heptylideneacetone: This method involves the hydrogenation of heptylideneacetone.

Analyse Chemischer Reaktionen

2-Decanone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Decanone has been utilized in the synthesis of brushed block copolymers, which are important for drug delivery systems. These copolymers can be conjugated through acid-labile linkers to enhance their efficacy in targeted drug delivery applications .

Case Study:

A study published in Pharmaceutical Research demonstrated that this compound-based micelles could effectively deliver drugs with controlled release properties, showcasing its potential in pharmaceutical formulations .

Fumigant and Pesticide Use

This compound exhibits significant fumigant activity against agricultural pests, particularly the maize weevil. It has been evaluated for its efficacy as a natural pesticide, providing an environmentally friendly alternative to synthetic chemicals .

Data Table: Efficacy of this compound Against Pests

Food Industry Applications

In the food industry, this compound is valued for its flavoring properties. It adds ketonic notes to cheese and enhances fermented flavors in fruits like apples and pears. Its presence in various food products makes it a useful additive for flavor enhancement .

Case Study:

Research indicates that this compound can influence the aroma profile of dairy products, thus improving consumer acceptance and sensory experience .

Toxicological Studies

Toxicological assessments of this compound indicate that it has low acute toxicity but can exhibit adverse effects at higher concentrations. Studies have shown that while it is generally safe for use in food and pharmaceuticals, caution should be exercised regarding its concentration levels .

Biomarker Potential

Recent studies suggest that this compound may serve as a biomarker for certain dietary patterns due to its presence in specific foods like kohlrabi. This characteristic opens avenues for research into dietary impacts on health conditions such as nonalcoholic fatty liver disease and inflammatory bowel diseases .

Wirkmechanismus

The mechanism of action of 2-decanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in various chemical reactions, including oxidation and reduction. Its fumigant activity against pests like the maize weevil is attributed to its ability to interfere with the insect’s respiratory system, leading to suffocation .

Vergleich Mit ähnlichen Verbindungen

2-Decanone can be compared with other similar compounds such as:

2-Undecanone: Similar to this compound, 2-undecanone is a methyl ketone with one additional carbon atom. It is also used as a solvent and in the synthesis of pharmaceuticals and agrochemicals.

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in different fields.

Biologische Aktivität

2-Decanone, a ketone with the chemical formula , has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, toxicity assessments, and potential applications in various fields, supported by case studies and research findings.

This compound is a colorless liquid with a distinctive odor, found in various natural sources including meats, dairy products, fruits, and essential oils from plants such as Ruta species. It is also present in significant concentrations in hop oil and milk .

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. It has been identified as a strong fumigant against the maize weevil (Sitophilus zeamais), showcasing its potential as a biopesticide . In laboratory settings, this compound has demonstrated inhibitory effects on various bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its utility in food preservation and safety .

| Microorganism | Effect of this compound |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Inhibition of growth |

| Pseudomonas aeruginosa | Inhibition of growth |

2. Toxicity Assessments

The safety profile of this compound has been evaluated through various toxicity studies. A comprehensive assessment indicated that it is not genotoxic and has a high margin of exposure (MOE) for repeated dose toxicity and reproductive toxicity . The No Observed Adverse Effect Level (NOAEL) was determined to be 20 mg/kg/day based on subchronic studies .

- Genotoxicity : No significant mutagenic effects were observed in Ames tests.

- Repeated Dose Toxicity : NOAEL established at 20 mg/kg/day .

- Reproductive Toxicity : MOE > 100 indicates low risk .

3. Immunomodulatory Effects

In studies involving human monocytes, aliphatic ketones like this compound were shown to suppress phagocytic activity in a concentration-dependent manner. This suggests potential implications for immune response modulation, particularly in individuals with compromised immune systems such as alcoholics .

Case Study 1: Fumigant Efficacy Against Maize Weevil

A study evaluated the fumigant activity of this compound against the maize weevil. Results showed that while effective, it was less repellent compared to other alkanones. This finding highlights the need for further exploration into enhancing its efficacy for pest control applications .

Case Study 2: Antimicrobial Activity Assessment

Research conducted on the antibacterial properties of volatile organic compounds (VOCs) revealed that this compound significantly inhibited the growth of pathogenic bacteria. The study emphasized its potential role in food safety and preservation strategies against common foodborne pathogens .

Eigenschaften

IUPAC Name |

decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJNGDIORYACQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022104 | |

| Record name | 2-Decanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline], Liquid, Liquid; Fatty peachy, aldehyde-like aroma | |

| Record name | 2-Decanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Decanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2050/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

[ChemIDplus] 71 °C | |

| Record name | 2-Decanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.0768 mg/mL at 25 °C, Insoluble in water; soluble in fats and oils, Insoluble (in ethanol) | |

| Record name | 2-Decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Decanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2050/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.821-0.831 (20°) | |

| Record name | 2-Decanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2050/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

693-54-9 | |

| Record name | 2-Decanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Decanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX543OLT0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °C | |

| Record name | 2-Decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2-Decanone has the molecular formula C10H20O and a molecular weight of 156.27 g/mol.

A: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include UV-visible spectroscopy [], FTIR spectroscopy [], GC-MS [, , , , , , ], and NMR spectroscopy []. These techniques provide information about the compound's structure, functional groups, and purity.

A: Yes, this compound has been used as a starting material in the synthesis of other chemicals. For example, it can be used to synthesize asymmetrical methyl-branched chiral ketones []. It has also been used as a precursor in the synthesis of γ,γ-dimethyl α-methylene-γ-butyrolactone and 1-oxa-spiro[4,5]methylene-3-decanone [].

A: Research has shown that this compound reacts with PdCl2 in methanol under a CO atmosphere to yield primarily acyclic diesters and some acyclic chloro-substituted monoesters []. This reaction involves CO insertion and highlights the potential for this compound to participate in palladium-catalyzed carbonylation reactions.

A: Studies using Tetrahymena pyriformis showed that the hydrophobic nature of this compound leads to changes in the lag phase of growth, suggesting an interaction with the plasma membrane []. Additionally, pre-exposure to low concentrations of this compound led to acclimation and reduced lag phases when exposed to higher concentrations, indicating potential for adaptation mechanisms in microorganisms [].

ANone: Common techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Widely used to identify and quantify this compound in complex mixtures, such as food products [, , , ] and environmental samples [].

- Solid Phase Microextraction (SPME) coupled with GC-MS: This method is employed to extract and analyze volatile compounds, including this compound, from various matrices [, ].

- Headspace Sorptive Extraction (HSSE) combined with Thermal Desorption-GC-MS (TDS-GC-MS): This technique is useful for analyzing volatile microbial metabolites, including this compound, in complex samples like metalworking fluids [].

A: While specific studies on this compound's degradation pathways are limited within the provided research, its presence in essential oils of plants like Ruta chalepensis [, , ] suggests potential for biodegradation and interaction with natural ecosystems.

ANone: Key resources include:

- Analytical Instrumentation: GC-MS systems equipped with appropriate detectors and data analysis software are crucial for the identification and quantification of this compound [, , , , , , ].

- Bioassay facilities: For investigating the biological activity of this compound, facilities for culturing microorganisms [] and conducting insect bioassays [] are essential.

- Chemical synthesis and characterization tools: Tools for organic synthesis, purification, and spectroscopic characterization are necessary for studying this compound's chemical properties and its use in synthetic applications [, , , ].

A: While specific historical milestones are not explicitly mentioned in the provided research, the diverse applications of this compound, ranging from biodegradation studies [] to insect repellency research [] and flavor analysis in food science [, , , ], highlight its long-standing relevance in various scientific disciplines.

ANone: The provided research highlights the interdisciplinary nature of this compound studies:

- Chemistry and Biology: Studies on the biodegradation of this compound by Pseudomonas strains [] combine microbiological techniques with analytical chemistry for characterizing the degradation process.

- Chemistry and Agriculture: Research on the insecticidal and repellent properties of this compound and related compounds [] has implications for pest control in agriculture.

- Chemistry and Food Science: The identification of this compound as a volatile compound in various food products, including Lanzhou beef bouillons [], demonstrates its relevance to flavor and aroma research in food science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.